2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1021254-52-3
VCID: VC11955107
InChI: InChI=1S/C19H17BrN2O3S/c1-24-16-4-2-3-13(9-16)10-21-18(23)12-26-19-22-11-17(25-19)14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,23)
SMILES: COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br
Molecular Formula: C19H17BrN2O3S
Molecular Weight: 433.3 g/mol

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide

CAS No.: 1021254-52-3

Cat. No.: VC11955107

Molecular Formula: C19H17BrN2O3S

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide - 1021254-52-3

Specification

CAS No. 1021254-52-3
Molecular Formula C19H17BrN2O3S
Molecular Weight 433.3 g/mol
IUPAC Name 2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C19H17BrN2O3S/c1-24-16-4-2-3-13(9-16)10-21-18(23)12-26-19-22-11-17(25-19)14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Standard InChI Key RWTAOEZGYKNTLR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br
Canonical SMILES COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br

Introduction

The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic molecule characterized by a unique combination of functional groups, including an oxazole ring, a bromophenyl substituent, and a sulfanyl-acetamide linkage. This structure suggests potential applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anticancer, or anti-inflammatory agents.

Structural Features

PropertyDetails
Molecular FormulaC17H15BrN2O3S
Molecular Weight~407.28 g/mol
Key Functional Groups- Oxazole ring
- Bromophenyl group
- Methoxybenzyl moiety
- Sulfanyl-acetamide linkage
IUPAC Name2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide

The presence of the bromophenyl group enhances lipophilicity and electron density, which could influence receptor binding or biological activity. The oxazole ring contributes rigidity and electronic properties, while the sulfanyl-acetamide linkage provides flexibility for molecular interactions.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Oxazole Core:

    • Cyclization of precursors such as α-halo ketones with amides or nitriles under acidic or basic conditions.

  • Introduction of the Bromophenyl Group:

    • Electrophilic substitution reactions or direct coupling methods (e.g., Suzuki coupling) to attach the bromophenyl group to the oxazole ring.

  • Sulfanyl Linkage Formation:

    • Thiolation reactions using thiol derivatives to introduce the sulfanyl group.

  • Acetamide Attachment:

    • Amidation reactions with methoxybenzylamine derivatives to complete the structure.

Analytical Characterization

The compound’s structure and purity are confirmed using advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments; confirms connectivity (e.g., 1H^1H, 13C^{13}C).
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups via characteristic vibrational frequencies (e.g., C=O, C-S).
Elemental AnalysisConfirms the empirical formula through combustion analysis.

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